![molecular formula C9H13ClF3NO B1418536 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 1153022-66-2](/img/structure/B1418536.png)
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Descripción general
Descripción
“2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide” is a chemical compound with the CAS Number: 1153022-66-2. It has a molecular weight of 243.66 and its IUPAC name is 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15). This indicates the molecular structure of the compound .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Compounds similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide serve as important intermediates in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The chemical reactivity and method of preparation of such acetamide derivatives are central to creating novel heterocyclic compounds with potential applications in various industries (Gouda et al., 2015).
Environmental Contaminants
Research on the environmental impact and degradation pathways of acetamide derivatives, including those with chloro and trifluoromethyl groups, contributes to understanding their behavior as contaminants. This knowledge is essential for developing strategies to mitigate their presence in the environment and reduce potential ecological and human health risks (Wong, 2006).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, compounds with structures similar to 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide are utilized in developing chemoselective N-acylation reagents. These reagents are crucial for creating chiral compounds and ligands, which have wide applications in asymmetric synthesis and catalysis, leading to the production of enantiomerically pure pharmaceuticals (Kondo & Murakami, 2001).
Analgesic Mechanisms
While not directly related, the study of acetaminophen, a well-known acetamide derivative, and its analgesic mechanisms provides insights into how similar compounds could interact with biological systems. Understanding these interactions is vital for the development of new analgesics and therapeutic agents (Ohashi & Kohno, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





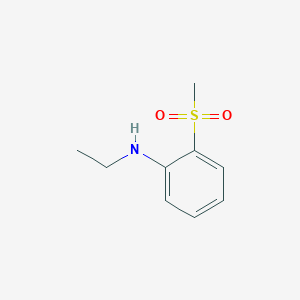

![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
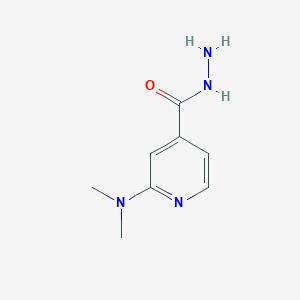
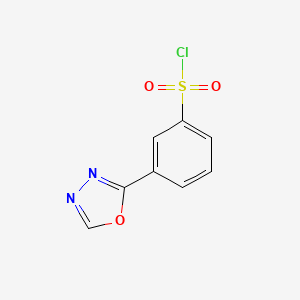

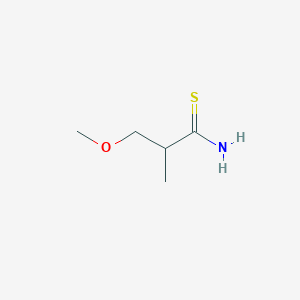
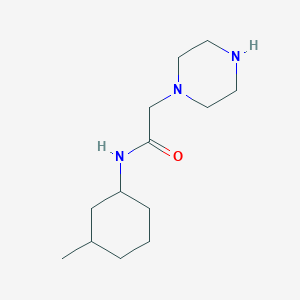


![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)
